"2-Amino-2-(3-chlorophenyl)ethanol" physical and chemical properties
"2-Amino-2-(3-chlorophenyl)ethanol" physical and chemical properties
An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethanol
Introduction
2-Amino-2-(3-chlorophenyl)ethanol is a chiral organic compound that serves as a valuable building block in stereoselective synthesis. Its structural features, including a chiral center, an amino group, and a hydroxyl group, make it a versatile intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental and predicted data. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Properties and Identifiers
The compound is identified by several key parameters that are crucial for its procurement, handling, and application in research and synthesis.
| Identifier | Value |
| IUPAC Name | 2-Amino-2-(3-chlorophenyl)ethanol |
| Molecular Formula | C₈H₁₀ClNO[1][2][3] |
| Molecular Weight | 171.62 g/mol [1][2][3] |
| CAS Number | 179811-63-3 (for racemate)[2] |
| 663611-73-2 (for (S)-isomer)[1][3][4] | |
| MDL Number | MFCD12827190[2] |
Physicochemical Data
The physicochemical properties of 2-Amino-2-(3-chlorophenyl)ethanol are summarized below. It is important to note that some of the available data are predicted values and should be confirmed experimentally.
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to slightly yellow liquid (for (S)-isomer) | [1] |
| Boiling Point | > 200 °C[1] | Experimental |
| 316.8 ± 27.0 °C[1] | Predicted | |
| Melting Point | > 25 °C[1] | Experimental |
| Density | 1.260 ± 0.06 g/cm³[1] | Predicted |
| Solubility | Soluble in water and common organic solvents.[1] | General |
Chemical Properties
| Property | Value | Source |
| pKa | 12.40 ± 0.10[1] | Predicted |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C.[2][5] | Supplier Data |
Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |
| LogP | 2.0946 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
Experimental Protocols and Synthesis
As a key chiral intermediate, the synthesis of enantiomerically pure 2-Amino-2-(3-chlorophenyl)ethanol is of significant interest.
Synthesis Methodology
A common synthetic route involves the reaction of a carbonyl compound with a chiral reagent. One described method is the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent to produce the desired product.[1] While detailed experimental procedures for this specific transformation are proprietary or found within patent literature, a generalized workflow can be conceptualized.
Another relevant approach is the biocatalytic synthesis used for similar molecules, such as (S)-2-chloro-1-(3-chlorophenyl)ethanol, which is a precursor for an anticancer drug candidate.[7] This involves the enzymatic reduction of a corresponding ketone, offering high enantioselectivity.[7]
Figure 1. Generalized workflow for the synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol.
Analytical Characterization
Characterization of 2-Amino-2-(3-chlorophenyl)ethanol typically involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available in the search results, suppliers indicate the availability of data from methods such as NMR, HPLC, and LC-MS.[2] For structurally related compounds, IR spectroscopy shows characteristic peaks for O-H (around 3400 cm⁻¹) and N-H stretches.[8][9]
Applications in Research and Development
2-Amino-2-(3-chlorophenyl)ethanol is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chirality is crucial for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.
No specific signaling pathways involving this molecule have been detailed. However, its role as a building block for drug candidates places it at a critical position in the drug discovery pipeline.
Figure 2. Logical relationship showing the role of the compound in a drug discovery workflow.
Safety and Handling
Under normal conditions of use, 2-Amino-2-(3-chlorophenyl)ethanol is not considered significantly toxic.[1] However, as with many organic compounds, it may cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.[1] In case of significant exposure or ingestion, immediate medical attention should be sought.[1] For transportation and storage, it is essential to prevent leakage and avoid contact with ignition sources.[1]
References
- 1. chembk.com [chembk.com]
- 2. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 1stsci.com [1stsci.com]
- 4. theclinivex.com [theclinivex.com]
- 5. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. minio.scielo.br [minio.scielo.br]
